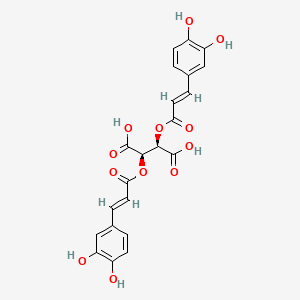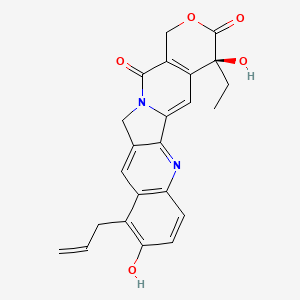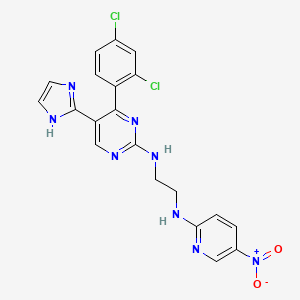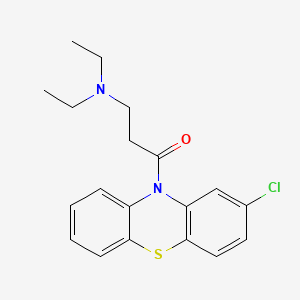
塩化ベンジルパルミチン酸エステル
概要
説明
クロラムフェニコールパルミテートは、クロラムフェニコールから誘導された抗生物質化合物です。それは主にその抗菌特性のために使用される、クロラムフェニコールのパルミテートエステルです。 この化合物は、特に小児科では、無味であるため、子供は摂取しやすいです。 .
科学的研究の応用
Chloramphenicol palmitate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: Chloramphenicol palmitate is used in studies involving bacterial protein synthesis and antibiotic resistance.
作用機序
クロラムフェニコールパルミテートは、細菌のタンパク質合成を阻害することでその効果を発揮します。それは細菌リボソームの50Sリボソームサブユニットに結合し、ペプチジル転移酵素の作用を阻害し、ペプチド結合の形成を防ぎます。 この阻害は、細菌の増殖と複製を停止させます。 .
類似の化合物:
クロラムフェニコール: クロラムフェニコールパルミテートの親化合物で、同様の抗菌目的で使用されます。
チアミフェニコール: クロラムフェニコールの誘導体で、同様の抗菌特性を持つが、安全性プロファイルが異なります。
フロルフェニコール: より幅広い活性スペクトルと改善された安全性プロファイルを備えた別の誘導体です。.
独自性: クロラムフェニコールパルミテートは、無味であるため、小児用として特に適しています。 そのエステル型は、親化合物であるクロラムフェニコールと比較して、より良い経口投与と吸収を可能にします。 .
生化学分析
Biochemical Properties
Chloramphenicol palmitate, upon hydrolysis, releases chloramphenicol, which inhibits bacterial protein synthesis by binding to the bacterial ribosome and impairing peptidyl transferase activity . This action is usually bacteriostatic, but at high concentrations, chloramphenicol may be bactericidal for some species .
Cellular Effects
Chloramphenicol has a broad spectrum of activity against gram-positive and gram-negative bacteria . It stops bacterial growth by preventing the synthesis of essential proteins required by bacteria to carry out vital functions . This does not directly kill the bacteria, but prevents them from increasing in numbers, eventually clearing up the infection .
Molecular Mechanism
The molecular mechanism of action of chloramphenicol involves its lipid solubility, allowing it to diffuse through the bacterial cell membrane . It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented . This inhibition of peptide bond formation subsequently inhibits protein synthesis .
Temporal Effects in Laboratory Settings
The bioavailability of chloramphenicol after oral administration is approximately 80% . The time for peak plasma concentrations is dependent on particle size and correlates with in vitro dissolution and deaggregation rates . The elimination half-life is approximately 4 hours . Inaccurate determinations of the pharmacokinetic parameters may result by incorrectly assuming rapid and complete hydrolysis of chloramphenicol succinate .
Dosage Effects in Animal Models
This effect manifests first as a fall in hemoglobin levels, which occurs quite predictably once a cumulative dose of 20 g has been given .
Metabolic Pathways
Chloramphenicol palmitate is hydrolyzed in the small intestine to active chloramphenicol prior to absorption . Most of a chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate . Only 5 to 15% of chloramphenicol is excreted unchanged in the urine .
Transport and Distribution
Chloramphenicol is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Reported mean values for the apparent volume of distribution range from 0.6 to 1.0 L/kg .
Subcellular Localization
Given the lipid solubility of chloramphenicol, it is likely to diffuse across cell membranes and localize in various cellular compartments
準備方法
合成経路と反応条件: クロラムフェニコールパルミテートは、クロラムフェニコールをパルミチン酸でアシル化することにより合成されます。 このプロセスは、通常、穏やかな加熱条件下で、適切な触媒の存在下で、クロラムフェニコールとパルミチン酸を反応させることを伴います。 .
工業生産方法: 工業的な設定では、クロラムフェニコールパルミテートは、クロラムフェニコールパルミテート単独を溶融し、溶融物を分散剤を含む熱い水溶液と混合し、分散物を冷却し、次にそれを温めて、細かく均一なα型結晶を含む苦味のない水性懸濁液を調製することによって製造されます。 .
化学反応の分析
反応の種類: クロラムフェニコールパルミテートは、加水分解、酸化、還元など、さまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: この反応は、水または水溶液の存在下で起こり、クロラムフェニコールパルミテートがクロラムフェニコールとパルミチン酸に分解されます。
酸化: クロラムフェニコールパルミテートは、強力な酸化剤を使用して酸化することができ、さまざまな酸化生成物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、クロラムフェニコールの還元誘導体の生成につながります。.
生成される主な生成物: これらの反応から生成される主な生成物には、クロラムフェニコール、パルミチン酸、およびクロラムフェニコールのさまざまな酸化または還元誘導体が含まれます。 .
4. 科学研究の用途
クロラムフェニコールパルミテートは、科学研究において幅広い用途があります。
化学: それは、さまざまな化学化合物の合成と、化学反応における試薬として使用されます。
生物学: クロラムフェニコールパルミテートは、細菌のタンパク質合成と抗生物質耐性を調べる研究に使用されます。
類似化合物との比較
Chloramphenicol: The parent compound of chloramphenicol palmitate, used for similar antibacterial purposes.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a different safety profile.
Florfenicol: Another derivative with a broader spectrum of activity and improved safety profile.
Uniqueness: Chloramphenicol palmitate is unique due to its tasteless nature, making it particularly suitable for pediatric use. Its ester form allows for better oral administration and absorption compared to its parent compound, chloramphenicol .
特性
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHGMGELZGJQE-ILBGXUMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048699 | |
| Record name | Chloramphenicol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-43-8 | |
| Record name | Chloramphenicol palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol palmitate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloramphenicol palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chloramphenicol palmitate exert its antibacterial effect?
A: Chloramphenicol palmitate itself is inactive. It requires hydrolysis to release the active moiety, chloramphenicol. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptidyl transferase activity. [, , ] This disrupts the formation of peptide bonds and halts bacterial protein production.
Q2: What is the molecular formula and weight of chloramphenicol palmitate?
A: Chloramphenicol palmitate has a molecular formula of C27H42Cl2N2O6 and a molecular weight of 563.54 g/mol. [, , ]
Q3: What are the key structural differences between chloramphenicol and chloramphenicol palmitate?
A: Chloramphenicol palmitate is an ester prodrug of chloramphenicol. It consists of chloramphenicol with palmitic acid (hexadecanoic acid) attached to the primary hydroxyl group. This modification improves the palatability of the drug, making it more acceptable for oral administration, especially in children. [, , ]
Q4: What are the different polymorphic forms of chloramphenicol palmitate, and how do they impact its properties?
A: Chloramphenicol palmitate exhibits polymorphism, existing in three primary forms: A, B, and C. Form A is the most stable but has poor bioavailability and therapeutic activity. Form B is less stable but exhibits greater solubility and bioavailability, making it the preferred form for pharmaceutical formulations. Form C is metastable and readily converts to other forms. [, , , , ]
Q5: How does grinding affect the stability of chloramphenicol palmitate polymorphs?
A: Grinding can induce polymorphic transformations in chloramphenicol palmitate. Studies show that grinding form B for extended periods leads to conversion to form A. Similarly, grinding form C initially transforms it to form B, which eventually converts to form A upon continued grinding. [, ]
Q6: How does temperature impact the interconversion of chloramphenicol palmitate polymorphs?
A: Elevated temperatures can accelerate the transformation of chloramphenicol palmitate polymorphs. For instance, storing form C at 75°C leads to its conversion to form B and eventually to the less soluble form A. This highlights the importance of controlled temperature during storage and handling of this drug. []
Q7: How does the dissolution rate of chloramphenicol palmitate impact its bioavailability?
A: Dissolution rate significantly influences the bioavailability of chloramphenicol palmitate. The amorphous form and form B exhibit higher dissolution rates compared to form A. [, , ] This faster dissolution translates to better absorption and higher blood levels of the active drug, chloramphenicol.
Q8: What factors can affect the dissolution profile of chloramphenicol palmitate formulations?
A: Factors such as particle size, polymorphic form, and the presence of excipients in the formulation can influence the dissolution profile of chloramphenicol palmitate. Studies have shown variations in dissolution profiles among commercially available chloramphenicol capsules due to these factors. [, ]
Q9: What strategies can be employed to improve the solubility and dissolution of chloramphenicol palmitate?
A: Techniques like particle size reduction via micronization, incorporating solubilizing agents like polysorbate 80, and formulating solid dispersions with lipids like phosphatidylcholine have been explored to enhance the solubility and dissolution rate of chloramphenicol palmitate. [, , ]
Q10: How does the bioavailability of oral chloramphenicol palmitate compare to intravenous chloramphenicol succinate?
A: Research indicates that the oral bioavailability of chloramphenicol palmitate is superior to that of intravenous chloramphenicol succinate. Studies in children showed significantly higher areas under the curve (AUC) for chloramphenicol after oral administration of the palmitate ester compared to intravenous administration of the succinate ester. This difference is attributed to a significant loss of chloramphenicol succinate in urine as the unhydrolyzed form. [, ]
Q11: Does food intake influence the bioavailability of chloramphenicol palmitate?
A: Studies in cats suggest that food might negatively affect the bioavailability of chloramphenicol palmitate. The absorption of the drug was particularly poor in fasted cats compared to fed cats, indicating a potential interaction with food. []
Q12: How is chloramphenicol metabolized and excreted?
A: Chloramphenicol is primarily metabolized in the liver, undergoing glucuronidation to form inactive metabolites. These metabolites, along with a small amount of unchanged chloramphenicol, are excreted primarily in urine. [, ]
Q13: What are the common therapeutic uses of chloramphenicol palmitate?
A: Although chloramphenicol is a broad-spectrum antibiotic, its use is often reserved for serious infections due to its potential for severe side effects. Chloramphenicol palmitate, due to its palatability, is often used in pediatric patients for treating conditions like meningitis caused by susceptible organisms. [, , ]
Q14: Are there alternatives to chloramphenicol palmitate?
A: Yes, depending on the specific infection, several alternative antibiotics with potentially safer profiles are available. These may include other classes of antibiotics like penicillins, cephalosporins, macrolides, or fluoroquinolones, depending on the susceptibility of the infecting organism. []
Q15: What are the potential toxicities associated with chloramphenicol palmitate?
A15: While effective, chloramphenicol palmitate carries a risk of serious side effects. These include:
- Bone marrow suppression: This can be reversible or irreversible (aplastic anemia), and its occurrence is unpredictable. [, ]
- Gray baby syndrome: This life-threatening condition can occur in neonates due to their immature metabolic pathways, leading to chloramphenicol accumulation. [, ]
Q16: What analytical techniques are used to quantify chloramphenicol palmitate in pharmaceutical formulations?
A16: Various methods are employed for the quantitative determination of chloramphenicol palmitate in pharmaceutical preparations:
- Spectrophotometry: This involves measuring the absorbance or transmittance of light through a solution containing the drug. [, ]
- High-performance liquid chromatography (HPLC): This technique separates and quantifies components in a mixture based on their different affinities for a stationary phase and a mobile phase. [, , ]
- Microbiological assay: This method determines drug activity by measuring its inhibitory effect on a susceptible microorganism. []
Q17: What methods are used to characterize the different polymorphic forms of chloramphenicol palmitate?
A17: Several techniques are used to identify and differentiate the polymorphic forms of chloramphenicol palmitate:
- X-ray powder diffraction (XRPD): This technique analyzes the diffraction pattern produced by X-rays passing through a crystalline sample, providing information about its crystal structure. [, , , , , ]
- Differential scanning calorimetry (DSC): This method measures the heat flow associated with thermal transitions in a sample, providing information about melting points and other thermodynamic properties of the polymorphs. [, , , , , ]
- Infrared (IR) spectroscopy: This technique analyzes the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups, which can be used to distinguish different polymorphs. [, , , , ]
Q18: What are the key considerations for ensuring the quality control of chloramphenicol palmitate during manufacturing?
A18: Maintaining consistent quality of chloramphenicol palmitate necessitates stringent quality control measures throughout the manufacturing process:
- Polymorph control: Monitoring and controlling the polymorphic form during manufacturing is crucial to ensure optimal bioavailability and therapeutic efficacy. [, , ]
- Particle size distribution: Controlling particle size is essential for consistent dissolution rates and bioavailability. [, ]
- Impurity profiling: Limiting impurities is critical to ensure product safety and efficacy. [, ]
- Stability testing: Evaluating the stability of formulations under various storage conditions is necessary to determine shelf life and appropriate storage conditions. [, ]
Q19: What are some areas of future research regarding chloramphenicol palmitate?
A19: Several research avenues remain open for chloramphenicol palmitate:
- Novel drug delivery systems: Exploring new drug delivery systems like nanoparticles or liposomes could further enhance bioavailability and potentially reduce dosing frequency. [, ]
- Targeted delivery: Developing targeted delivery strategies could improve drug concentration at the infection site while minimizing systemic exposure and potential side effects. []
- Understanding resistance mechanisms: Further research into the mechanisms of bacterial resistance to chloramphenicol can inform strategies to combat resistance and prolong its clinical utility. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)


